Welcome to the BenchChem Online Store!
molecular formula C7H7F3N2O B8288821 5-Pyrimidinemethanol, alpha-methyl-4-(trifluoromethyl)-

5-Pyrimidinemethanol, alpha-methyl-4-(trifluoromethyl)-

Cat. No. B8288821
M. Wt: 192.14 g/mol
InChI Key: CEOZRZJWCGEDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05773388

Procedure details

0.5 g of 5-acetyl-4-trifluoromethylpyrimidine was dissolved in 10 ml of dry methanol. 0.03 g of sodium boron hydride was added, and the mixture was stirred for 30 minutes under cooling with ice, and then further stirred overnight at room temperature. After the completion of the reaction, the solvent was distilled off, and 40 ml of a 1:1 solvent mixture of chloroform/water was added for chloroform extraction. After the chloroform layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. After purification by column chromatography, 0.2 g of the desired product was obtained as a viscous liquid. nD19.9 1.4549
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5]([C:10]([F:13])([F:12])[F:11])=[N:6][CH:7]=[N:8][CH:9]=1)(=[O:3])[CH3:2].B.[Na]>CO>[OH:3][CH:1]([C:4]1[C:5]([C:10]([F:13])([F:12])[F:11])=[N:6][CH:7]=[N:8][CH:9]=1)[CH3:2] |f:1.2,^1:14|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)C=1C(=NC=NC1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
B.[Na]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
further stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
40 ml of a 1:1 solvent mixture of chloroform/water
ADDITION
Type
ADDITION
Details
was added for chloroform extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the chloroform layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C)C=1C(=NC=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.